Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H9BrF4O2 and a molecular weight of 329.09 g/mol . It is known for its unique structural features, including the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Propan-2-yl 2-Bromo-3-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 6-position, which may affect its reactivity and binding properties.
Propan-2-yl 2-Fluoro-3-(trifluoromethyl)benzoate: Lacks the bromine atom, which may influence its chemical behavior and applications.
Propan-2-yl 2-Bromo-6-fluoro-3-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, altering its chemical and physical properties.
Properties
IUPAC Name |
propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNSHDJVBRCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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